Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-
Description
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- (IUPAC name) is a triphenylmethane derivative featuring a central methyl group bridging two 4-aminophenyl groups and one N,N-dimethyl-substituted phenyl ring. Its molecular formula is C25H27N5, with a molecular weight of 397.52 g/mol. Structurally, it combines primary aromatic amines (on the bis(4-aminophenyl) groups) and tertiary dimethylamino groups, imparting unique electronic and reactivity profiles.
Properties
CAS No. |
71902-35-7 |
|---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C21H23N3/c1-24(2)20-13-7-17(8-14-20)21(15-3-9-18(22)10-4-15)16-5-11-19(23)12-6-16/h3-14,21H,22-23H2,1-2H3 |
InChI Key |
UJWULQZUVBZVQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Methylation Routes
A common approach to synthesize N,N-dimethylated aromatic amines involves reductive amination of aromatic aldehydes with methylamines, followed by reduction with sodium cyanoborohydride or similar reagents.
Example: Synthesis of N-methyl-4-(N,N-dimethylamino)benzylamine from 4-dimethylaminobenzaldehyde and methylamine in aqueous acetonitrile under inert atmosphere at 0°C, followed by reduction with sodium cyanoborohydride at 20°C for 4 hours, yields 73% product.
This strategy can be adapted to prepare bis(4-aminophenyl)methyl derivatives by using appropriate bis-aniline precursors and controlled reductive amination.
Full N,N-Dimethylation of 4,4'-Methylenedianiline
The compound 4,4'-methylenedianiline (MDA), structurally related to the target compound, can be fully N,N-dimethylated to yield 4,4'-methylene bis(N,N-dimethylaniline), a key intermediate.
Method: Reaction of 4,4'-methylenedianiline with dimethyl carbonate (DMC) over a NaY zeolite catalyst at 190°C for 6 hours achieves a 97% yield of the fully N,N-dimethylated product.
The catalyst can be reused with yields above 90%, indicating an efficient and mild methylation method.
By analogy, the target compound's N,N-dimethyl groups can be introduced via such catalytic methylation of the corresponding bis(4-aminophenyl)methylamine.
Benzotriazole-Mediated Synthesis of Methylenebisanilines
An alternative approach involves benzotriazole-mediated coupling:
1-Hydroxymethylbenzotriazole reacts with anilines or N,N-dialkylanilines under acidic conditions to afford methylenebisanilines, including symmetrical and unsymmetrical derivatives.
Isolation of intermediates such as 4-(benzotriazol-1-ylmethyl)anilines allows for controlled synthesis of bis(4-aminophenyl)methyl derivatives.
This method provides a versatile route to prepare the bis(4-aminophenyl)methyl core before N,N-dimethylation.
Photocatalytic Coupling for Aminomethylation
Recent advances in photocatalytic methods enable mild and selective C(sp3)–H bond coupling with aryl electrophiles to form aminomethylated products:
Using Ru(bpy)3Cl2 or Ni catalysts under blue LED irradiation in DMF solvent, various N-methyl-N-arylamines were synthesized with yields up to 88%.
Typical conditions: Ru(bpy)3Cl2·6H2O (0.003 mmol), NiCl2·glyme (0.006 mmol), Cs2CO3 base, 30 W blue LED, room temperature, 4 hours.
This method can be adapted for the preparation of N,N-dimethylated bis(4-aminophenyl)methyl derivatives by selecting appropriate aryl tosylates or triflates as substrates.
Synthesis of Aryl Tosylates and Triflates as Key Intermediates
Aryl tosylates and triflates serve as electrophilic partners in coupling reactions to construct the bis(4-aminophenyl)methyl framework:
Aryl Tosylates: Prepared by reacting phenols with tosyl chloride in dichloromethane with DABCO base at 0°C to room temperature, followed by aqueous workup and recrystallization. Yields range from 50% to 94% depending on the substrate.
Aryl Triflates: Synthesized by treating phenols with triflic anhydride in dichloromethane and pyridine at 0°C to room temperature, with yields typically 30–80%.
These intermediates facilitate subsequent cross-coupling or nucleophilic substitution reactions to introduce amino groups and methyl substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-, commonly known as 4,4'-methylenebis(N,N-dimethylbenzenamine) or Michler's base, is an organic compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol. It features a central methylene bridge connecting two dimethylaminophenyl groups, contributing to its unique properties and applications in various fields, including dye production and polymer chemistry.
Scientific Research Applications
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- has a variety of applications. Research indicates that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- exhibits biological activity. Interaction studies have shown that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- interacts with various biological molecules. These studies often focus on the interactions of benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- with biological molecules.
Several compounds share structural similarities with benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-. Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- stands out due to its dual dimethylamino groups and methylene bridge, which enhance its reactivity and applications compared to simpler amines and other derivatives.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Simple amine structure; less sterically hindered |
| Michler's Hydride | C₁₇H₂₃N₂ | Reduced form; used as a reducing agent |
| N,N-Dimethylaniline | C₈H₁₁N | Lacks the methylene bridge; simpler structure |
| 4-Aminobenzenesulfonic Acid | C₆H₇N₁O₃S | Contains sulfonic acid group; used in dye synthesis |
Mechanism of Action
The mechanism of action of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various chemical and biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- (Target) | C25H27N5 | 397.52 | Bis(4-aminophenyl)methyl, N,N-dimethyl | Primary amine, tertiary amine |
| Leucocrystal Violet (4,4',4''-Methylidynetris[N,N-dimethylaniline]) | C25H31N3 | 373.53 | Three N,N-dimethylphenyl groups | Tertiary amines |
| Bis(4-nitrophenyl)phenylamine | C18H13N3O4 | 335.32 | Two nitro groups, phenylamine | Nitro, secondary amine |
| NPM (bis[4-(2-pyridylmethyleneamino)phenyl]methane) | C27H22N6 | 430.50 | Pyridinyl Schiff base | Imine, pyridine |
| 4-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) | C33H46N2 | 482.73 | Decyl chain, N,N-dimethylphenyl | Tertiary amines, alkyl chain |
| 4-(((4-Aminophenyl)amino)methyl)-N,N-dimethylaniline (Simplified Analog) | C15H19N3 | 241.33 | Single aminophenyl, methylene bridge | Primary amine, tertiary amine |
Key Differences and Implications
In contrast, Bis(4-nitrophenyl)phenylamine () features electron-withdrawing nitro groups, reducing basicity and increasing stability toward oxidation . Leucocrystal Violet () lacks primary amines, relying on tertiary dimethylamino groups for applications in dye chemistry (e.g., pH indicators) .
Reactivity and Applications :
- The target compound ’s primary amines enable participation in polycondensation reactions (e.g., with dicarboxylic acids) for high-performance polymers, as seen in triphenylamine-based polyamides () .
- NPM (), a Schiff base with pyridinyl groups, exhibits coordination chemistry with transition metals, making it suitable for catalysis or sensor design .
Solubility and Lipophilicity: The 4-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) () incorporates a long decyl chain, enhancing lipophilicity for applications in non-polar matrices. The target compound, lacking such chains, is more soluble in polar aprotic solvents (e.g., DMF, NMP) .
The target’s bis(4-aminophenyl) groups may enhance binding to biological targets .
Biological Activity
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 254.3700 g/mol
- CAS Registry Number : 101-61-1
This compound features a dimethylamino group attached to a bis(4-aminophenyl)methyl structure, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- exhibits antimicrobial activity. It has been investigated for its potential use against various microbial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 1.30 |
| MCF-7 (breast cancer) | 5.00 |
| A549 (lung cancer) | 3.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a lead compound in cancer therapy .
The biological activity of benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cell cycle regulation and apoptosis pathways, leading to increased cancer cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest in cancer cells, preventing their division and proliferation .
Case Studies
Several studies have highlighted the efficacy of benzenamine derivatives in preclinical models:
- Study on HepG2 Cells : A study demonstrated that benzenamine significantly reduced tumor growth in xenograft models with HepG2 cells, achieving a tumor growth inhibition (TGI) of approximately 48.89% compared to controls .
- Combination Therapy : Research indicated that when combined with other chemotherapeutic agents like taxol and camptothecin, benzenamine enhanced their anticancer effects, suggesting a synergistic relationship .
Q & A
Basic Synthesis: What are the standard synthetic routes for Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-?
The synthesis typically involves multi-step condensation and reduction reactions. A plausible route includes:
- Step 1 : Condensation of 4-nitrobenzaldehyde with dimethylamine to form a Schiff base intermediate.
- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C in H₂) to yield the bis(4-aminophenyl)methyl backbone.
- Step 3 : Quaternization of the central amine with methyl groups via alkylation (e.g., methyl iodide in basic conditions).
Key considerations include inert atmosphere (N₂/Ar) to prevent oxidation and purification via column chromatography or recrystallization .
Advanced Synthesis: How can regioselectivity challenges in bis(4-aminophenyl)methyl group formation be addressed?
Regioselectivity issues arise during electrophilic substitution on the aromatic rings. Strategies include:
- Directed ortho-metalation : Using directing groups (e.g., -NHBoc) to control substitution sites.
- Transition-metal catalysis : Pd-mediated C-H activation for selective coupling .
- Computational modeling : DFT calculations to predict reactive sites and optimize reaction pathways .
Basic Characterization: Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies substituent positions and confirms dimethylation (singlet for -N(CH₃)₂ at ~2.8 ppm).
- FTIR : Detects N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak). NIST databases provide reference fragmentation patterns .
Advanced Characterization: How can conflicting crystallinity data in polyaromatic amines be resolved?
- X-ray crystallography : Resolves molecular packing ambiguities in single crystals.
- DSC/TGA : Correlates thermal stability (Tg, Td) with crystallinity. For example, triphenylamine-based polyamides show Tg >250°C and char yields >70% at 800°C .
- Pair distribution function (PDF) analysis : Useful for amorphous phases .
Application in Materials: How do dimethylamino groups influence electronic properties in polymers?
The -N(CH₃)₂ group acts as an electron donor, enhancing hole-transport properties in conductive polymers. Triphenylamine-based polyamides exhibit:
- High charge-carrier mobility : Due to extended π-conjugation.
- Thermal stability : Decomposition temperatures >550°C, making them suitable for optoelectronic devices .
Data Contradictions: How to reconcile discrepancies in reported solubility properties?
Variations arise from polymerization methods (e.g., direct phosphorylation vs. low-temperature polycondensation). Mitigation strategies:
- Standardize solvent systems : Use DMAc or NMP for consistent solubility testing.
- Control molecular weight : Gel permeation chromatography (GPC) to monitor polydispersity .
Functionalization Strategies: How to modify aromatic rings without degrading amine groups?
- Protecting groups : Use Boc (-NHBoc) or Fmoc to shield amines during halogenation or nitration.
- Electrophilic aromatic substitution : Mild conditions (e.g., HNO₃/AcOH at 0°C) for selective nitration .
Biological Activity: What assays assess antioxidant potential?
- DPPH radical scavenging : Measures H-donating capacity.
- FRAP assay : Quantifies Fe³⁺ reduction.
- In-silico docking : Predicts interactions with antioxidant enzymes (e.g., SOD, catalase) .
Polymer Optimization: How does monomer ratio affect polyamide properties?
- 1:1 stoichiometry : Maximizes molecular weight (Mn ~20–30 kDa).
- Excess diamine : Reduces cross-linking, improving solubility in polar aprotic solvents .
Computational Modeling: How does DFT aid in predicting reactivity?
- Frontier molecular orbitals : HOMO-LUMO gaps predict electron-rich sites for functionalization.
- Transition-state analysis : Identifies energy barriers in condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
